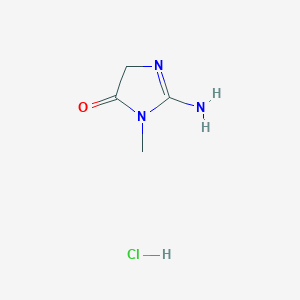

2-Imino-3-methylimidazolidin-4-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

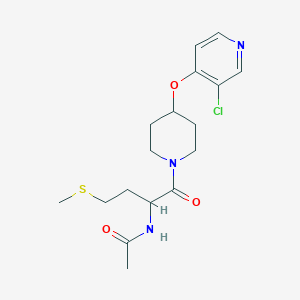

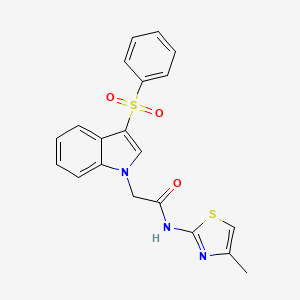

2-Imino-3-methylimidazolidin-4-one hydrochloride , also known as methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride , is a heterocyclic compound with a five-membered ring structure. It contains two non-adjacent nitrogen atoms and a carbonyl group. This scaffold is significant due to its diverse applications in various fields, including natural products, medicine, and agriculture .

2.

Synthesis Analysis

The preparation of imidazol-4-ones dates back to 1907 when H. Finger first reported the synthesis of a (4H)-imidazol-4-one. Since then, several unique methodologies have been developed for producing imidazol-4-ones. These methodologies allow for the production of three distinct C5-substitution patterns. Researchers have explored various synthetic routes to access this heterocyclic scaffold, and ongoing progress continues to refine these methods .

3.

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing an imidazole moiety. The carbonyl group and the nitrogen atoms play crucial roles in its reactivity and biological activity. Accurate characterization through techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry is essential for understanding its structure and properties .

4.

Chemical Reactions Analysis

Imidazol-4-ones participate in various chemical reactions, including nucleophilic additions, cyclizations, and condensations. These reactions allow for the introduction of diverse functional groups, enabling the synthesis of derivatives with tailored properties. Researchers have explored their reactivity in the context of natural product synthesis and drug discovery .

5.

作用機序

The specific mechanism of action for 2-Imino-3-methylimidazolidin-4-one hydrochloride depends on its context. In natural products, it may serve as a key intermediate or contribute to bioactivity. In medicinal chemistry, it could interact with biological targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanisms in different applications .

特性

IUPAC Name |

2-amino-1-methyl-4H-imidazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-7-3(8)2-6-4(7)5;/h2H2,1H3,(H2,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMDLTRQSLCKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2793142.png)

![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)

![(Z)-methyl 2-(6-methoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2793152.png)

![4-[(5-Fluoropyridin-2-yl)(methyl)amino]oxolan-3-ol](/img/structure/B2793155.png)

![N,4-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2793161.png)

![6-benzyl-3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2793162.png)